![molecular formula C18H13ClO3S B3032628 [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- CAS No. 30809-75-7](/img/structure/B3032628.png)
[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]-
Overview
Description
“[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” is a sulfur-containing organic building block . It is useful for organic synthesis .
Molecular Structure Analysis
The molecular formula of “[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” is C12H8Cl2O2S . The molecular weight is 287.162 . The IUPAC Standard InChI is InChI=1S/C12H8Cl2O2S/c13-9-1-5-11 (6-2-9)17 (15,16)12-7-3-10 (14)4-8-12/h1-8H .Physical And Chemical Properties Analysis
The boiling point of “[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” is 250 °C/10 mmHg . The molecular weight is 287.162 .Scientific Research Applications
Organic Synthesis
This compound is a sulfur-containing organic building block . It is useful for organic synthesis , particularly in the creation of new types of polymer materials .
Polysulfones Production
4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl is used in the synthesis of polysulfones . Polysulfones are a class of condensation heterochain polymers containing sulfonic groups in the main chain . They are high-performance polymers developed for application in conditions of high operating temperatures, high mechanical loading, aggressive chemical media, and high-energy radiation .
High-Performance Plastics
Due to their high thermal resistance and strength properties in a wide range of temperatures, aromatic polysulfones, including those synthesized from this compound, are classified as high-performance plastics . They are irreplaceable in machine engineering, electronics, aviation, robotics, medicine, and other high-technology areas .
Chemical Inertness
The sulfur atom in aromatic polysulfones within the sulfonic group shows electron-acceptor properties, pulling part of electron density of aromatic ring to sulfonic group . This leads to the formation of a conjugation-stabilized system, which is stable against external impact, conditioning the chemical inertness of polysulfones .
Hydrolytic Stability
Polysulfones synthesized from this compound show excellent hydrolytic stability . This makes them suitable for use in environments where they may be exposed to water or moisture .
Resistance to Acidic and Alkali Media
Polysulfones, including those synthesized from 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl, are stable against the influence of acidic and alkali media . This makes them suitable for use in a variety of chemical processes .
Thermoplastic Production
Bis(4-chlorophenyl) sulfone, a related compound, has been used in thermoplastic production . It’s plausible that 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl could have similar applications .
Time Trends Study
Bis(4-chlorophenyl) sulfone was used to study the time trends of bis(4-chlorophenyl) sulfone (BCPS) . Given the structural similarity, 4,4’-Bis[(4-chlorophenyl)sulfonyl]-1,1’-biphenyl could potentially be used in similar studies .
Safety and Hazards
“[1,1’-Biphenyl]-4-ol, 4’-[(4-chlorophenyl)sulfonyl]-” may form combustible dust concentrations in air and causes serious eye irritation . It is recommended to wash face, hands and any exposed skin thoroughly after handling and to wear eye/face protection . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .
Mechanism of Action
Target of Action
It is known that the compound is a sulfur-containing organic building block . Organic building blocks are often used in the synthesis of complex organic molecules, including pharmaceuticals, where they can interact with various biological targets.
Biochemical Pathways
As an organic building block, it could be involved in a wide range of chemical reactions and pathways, depending on the specific context of its use .
Result of Action
As an organic building block, its effects would largely depend on the specific molecules it reacts with and the resulting compounds formed .
properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylphenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO3S/c19-15-5-11-18(12-6-15)23(21,22)17-9-3-14(4-10-17)13-1-7-16(20)8-2-13/h1-12,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMJUFPVLFLUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38246-14-9 | |
Details | Compound: [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer | |
Record name | [1,1′-Biphenyl]-4-ol, 4′-[(4-chlorophenyl)sulfonyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38246-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00440169 | |
Record name | [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |
CAS RN |
30809-75-7 | |
Record name | [1,1'-Biphenyl]-4-ol, 4'-[(4-chlorophenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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